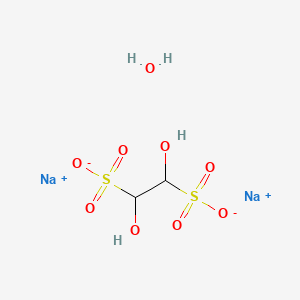

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate

Description

Properties

IUPAC Name |

disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O8S2.2Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;;/h1-4H,(H,5,6,7)(H,8,9,10);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYGKJGYGOFFIK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Na2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583414 | |

| Record name | Sodium 1,2-dihydroxyethane-1,2-disulfonate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6057-38-1, 332360-05-1 | |

| Record name | Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006057381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1,2-dihydroxyethane-1,2-disulfonate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,2-dihydroxyethane-1,2-disulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 1,2-DIHYDROXY-1,2-ETHANEDISULFONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T0J444EKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate

This guide provides an in-depth exploration of the synthesis pathway for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, a key intermediate in the development of various active compounds[1][2]. Commonly known as Glyoxal-sodium bisulfite monohydrate, this compound is the product of a classic nucleophilic addition reaction. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a detailed rationale for the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Significance

This compound serves as a stabilized, solid form of glyoxal, a highly reactive dialdehyde. In its pure form, glyoxal is often challenging to handle and store due to its tendency to polymerize[3][4]. By converting it into its bisulfite adduct, the electrophilic aldehyde groups are masked, resulting in a stable, water-soluble solid that can be easily stored and used as a glyoxal surrogate in subsequent synthetic steps[5][6]. Its applications are diverse, including its use in the synthesis of heterocyclic compounds like quinoxalines and indole derivatives[2][5].

The synthesis is fundamentally a bisulfite addition reaction, a well-established method for the purification or derivatization of aldehydes[6]. The nucleophilic sulfur atom from the bisulfite ion attacks the electrophilic carbonyl carbons of glyoxal, forming a tetrahedral intermediate which is subsequently protonated to yield the stable α-hydroxy sulfonate salt.

Core Synthesis Pathway: From Glyoxal to the Bisulfite Adduct

The primary pathway involves a two-step process: first, the generation of an aqueous glyoxal solution, and second, the formation and isolation of the disodium bisulfite adduct. While commercial glyoxal solutions are available, for purity and control, synthesis from precursors like paraldehyde is a viable laboratory method detailed in authoritative sources like Organic Syntheses[7][8].

Step 1: Preparation of Aqueous Glyoxal Solution (via Oxidation)

The most reliable laboratory-scale synthesis of glyoxal involves the oxidation of a suitable precursor. The oxidation of acetaldehyde or its trimer, paraldehyde, with selenious acid is a preferred method due to its high selectivity and good yields, typically ranging from 70-74%[4][7][8].

Mechanism Rationale: Selenious acid (H₂SeO₃) is a specific oxidizing agent for the α-carbon of carbonyl compounds. The reaction proceeds through the formation of a selenium ester intermediate, which then undergoes a rearrangement and elimination to yield the dicarbonyl compound, glyoxal, and elemental selenium.

Step 2: Formation of the Disodium Bisulfite Adduct

This is the critical step where the reactive glyoxal is converted into its stable, crystalline form. The reaction involves the addition of two equivalents of sodium bisulfite across the two aldehyde functionalities of glyoxal.

Experimental Protocols & Methodologies

The following protocols are based on the well-vetted procedures published in Organic Syntheses, ensuring a high degree of reliability and reproducibility[7][8].

Protocol 1: Synthesis of Aqueous Glyoxal Solution

-

Apparatus Setup: A 2-liter round-bottomed flask is fitted with an efficient reflux condenser and placed in a hot water bath.

-

Reagent Charging: To the flask, add 222 g (1.72 moles) of selenious acid, 270 ml of paraldehyde, 540 ml of dioxane, and 40 ml of 50% acetic acid.

-

Reaction: The mixture is heated to reflux for 6 hours.

-

Workup & Isolation:

-

Decant the solution from the solid inorganic material. Wash the solids with two 150 ml portions of water.

-

Combine the decanted solution and the washes. Steam-distill the mixture to remove the paraldehyde and dioxane (approx. 3.5 hours).

-

Decant the solution from any precipitated selenium. Add a slight excess of 25% lead acetate solution to precipitate lead selenite, which is removed by filtration.

-

Saturate the filtrate with hydrogen sulfide in a fume hood to precipitate any remaining lead. Add 20 g of Norit (activated carbon), warm to 40°C, and filter with suction. .

-

The resulting clear solution is an aqueous solution of glyoxal, ready for the next step.

-

Protocol 2: Synthesis of this compound

-

Concentration: Concentrate the aqueous glyoxal solution from the previous step to a volume of approximately 150 ml using a rotary evaporator with a hot water bath.

-

Preparation of Bisulfite Solution: In a separate 4-liter beaker, prepare a solution by dissolving 312 g of technical sodium bisulfite in 2.1 liters of warm (approx. 40°C) water. Add 1.4 liters of 95% ethanol and filter the solution.

-

Precipitation: Place the filtered sodium bisulfite solution in the 4-liter beaker equipped with a mechanical stirrer. Add the 150 ml concentrated glyoxal solution to the stirred bisulfite solution.

-

Expert Insight: Continuous mechanical stirring is crucial at this stage. It prevents the formation of a solid cake and ensures the product precipitates as a fine, granular solid, which is easier to filter and wash[7].

-

-

Reaction & Isolation: Stir the mixture for 3 hours. The white precipitate of the bisulfite adduct will form.

-

Filtration and Washing: Filter the product with suction using a large Büchner funnel. Wash the filter cake sequentially with two 150 ml portions of ethanol and then with 150 ml of ether.

-

Drying: Air-dry the product. The expected yield is 350–360 g (72–74% based on the initial selenious acid)[8]. The product is sufficiently pure for most applications.

Visualizing the Synthesis Workflow

The overall process can be visualized as a two-stage sequence involving the initial oxidation followed by the adduct formation and purification.

Caption: Workflow for the synthesis of the target compound.

Chemical Reaction Diagram

The core of the synthesis is the nucleophilic addition of bisulfite to the glyoxal carbonyls.

Caption: The overall chemical transformation.

Product Characterization and Data

The final product, this compound, is a white, crystalline solid. Its identity and purity can be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₂H₆Na₂O₉S₂ | [9] |

| Molecular Weight | 284.17 g/mol | [9][10] |

| Appearance | White solid | [2] |

| Melting Point | 193 °C (decomposes) | [2][5] |

| Solubility | Completely soluble in water | [5] |

| CAS Number | 6057-38-1 (monohydrate) | [9][10] |

Trustworthiness of the Protocol: The bisulfite addition reaction is reversible. If subsequent reactions require the liberation of the free aldehyde, the adduct can be treated with a base (e.g., sodium hydroxide solution) to regenerate the glyoxal[6]. This inherent reversibility provides a self-validating system for the adduct's function as a protected aldehyde. The stability of the solid product under standard conditions ensures its integrity as a starting material.

Conclusion

The synthesis of this compound is a robust and well-documented process, pivotal for harnessing the synthetic utility of glyoxal in a safe and manageable form. By following established protocols, such as those from Organic Syntheses, and understanding the chemical principles behind each step, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glyoxal sodium bisulfite addition compound 332360-05-1 [sigmaaldrich.com]

- 3. US1988455A - Preparation of glyoxal - Google Patents [patents.google.com]

- 4. Glyoxal - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound|lookchem [lookchem.com]

- 6. Workup [chem.rochester.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The production of Glyoxal bisulfite - Chempedia - LookChem [lookchem.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of Glyoxal-sodium bisulfite monohydrate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, stability, reactivity, and applications of glyoxal-sodium bisulfite monohydrate. This stable, crystalline solid serves as a convenient and safer surrogate for the highly reactive dialdehyde, glyoxal, in a multitude of chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the fundamental chemistry of this versatile reagent, detailed experimental protocols, and a thorough examination of its utility in the synthesis of valuable chemical entities, including pharmaceutical intermediates.

Introduction: Unveiling a Stable Glyoxal Precursor

Glyoxal, the simplest dialdehyde, is a highly reactive and versatile C2 building block in organic synthesis. However, its inherent reactivity and tendency to polymerize in aqueous solutions present significant handling and storage challenges.[1] Glyoxal-sodium bisulfite monohydrate, a stable, crystalline addition compound, effectively circumvents these issues by "masking" the reactive aldehyde functionalities of glyoxal.[2] This white to faintly beige powder is readily soluble in water and serves as a convenient "on-demand" source of glyoxal, releasing the free dialdehyde under specific reaction conditions.[3][4] This guide will delve into the core chemical principles governing its stability and reactivity, providing a robust framework for its effective utilization in research and development.

Physicochemical Properties: A Quantitative Overview

Glyoxal-sodium bisulfite monohydrate is chemically known as disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate.[4][5][6] Its structure is a testament to the nucleophilic addition of two bisulfite ions to the two carbonyl carbons of glyoxal.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4][5][6] |

| Synonyms | Glyoxal bis(sodium hydrogen sulfite) adduct hydrate, Glyoxal disodium bisulfite | [3] |

| CAS Number | 332360-05-1 (hydrate), 517-21-5 (anhydrous) | [3][5][7] |

| Molecular Formula | C₂H₆Na₂O₉S₂ | [6] |

| Molecular Weight | 284.18 g/mol | [8] |

| Appearance | White to faintly beige crystalline powder | [3] |

| Melting Point | 193 °C (decomposes) | [7] |

| Solubility | Freely soluble in water; practically insoluble in alcohol | [4] |

The Chemistry of Adduct Formation and Decomposition: A Tale of Equilibrium

The formation of glyoxal-sodium bisulfite is a reversible nucleophilic addition reaction.[5] The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbons of glyoxal. This equilibrium is a critical aspect of its chemistry, as it dictates both the stability of the adduct and the conditions required for the release of free glyoxal.

Figure 1: Reversible formation of glyoxal-sodium bisulfite adduct.

Spectroscopic and Analytical Characterization

A comprehensive understanding of a chemical's properties relies on its spectroscopic signature. While detailed, fully assigned spectra for glyoxal-sodium bisulfite monohydrate are not widely published, data from chemical databases provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the methine protons (H-C-OH), shifted downfield from typical alkane protons due to the presence of adjacent oxygen and sulfur atoms.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbon atoms of the C-O-S moiety. A predicted ¹³C NMR spectrum is available on chemical databases.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of glyoxal-sodium bisulfite monohydrate would be characterized by the absence of a strong carbonyl (C=O) stretching band (typically around 1700 cm⁻¹) and the presence of strong absorptions corresponding to:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and water of hydration.

-

S=O stretching: Strong, characteristic bands in the 1000-1250 cm⁻¹ region, corresponding to the sulfonate groups.

Reactivity and Synthetic Applications

The primary utility of glyoxal-sodium bisulfite monohydrate lies in its role as a stable, solid source of glyoxal. This allows for the controlled generation of the reactive dialdehyde in situ, enabling a variety of synthetic transformations.

Synthesis of Heterocyclic Compounds

A significant application of this reagent is in the synthesis of quinoxaline derivatives.[7][11] Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them important scaffolds in drug discovery.[12] The reaction typically involves the condensation of an o-phenylenediamine with glyoxal-sodium bisulfite monohydrate.

Figure 2: Synthesis of quinoxaline from o-phenylenediamine.

The reaction proceeds via the in situ generation of glyoxal from the bisulfite adduct, which then undergoes a double condensation with the diamine to form the quinoxaline ring system. This methodology provides a safe and efficient route to a variety of substituted quinoxalines.[13]

As a Glyoxal Surrogate in Other Reactions

Beyond quinoxaline synthesis, glyoxal-sodium bisulfite monohydrate can be employed in any reaction where the controlled addition of glyoxal is desired. This includes its use in the preparation of other heterocyclic systems and as a cross-linking agent for polymers.[3]

Applications in Drug Development and Bioconjugation

The ability of glyoxal to react with amino groups on proteins makes it a potential tool in bioconjugation and the development of cross-linked biomaterials for drug delivery.[14] While direct applications of the bisulfite adduct in this context are less documented, its role as a controlled-release source of glyoxal is of significant interest.

The formation of hydrogels through the cross-linking of biopolymers like chitosan and gelatin with glyoxal has been explored for the sustained release of therapeutic agents.[15] The use of the bisulfite adduct could offer a more controlled and tunable cross-linking process, which is critical for optimizing drug release kinetics. Further research in this area could unlock the potential of glyoxal-sodium bisulfite monohydrate in the design of advanced drug delivery systems.

Analytical Methodologies

The quality control and quantification of glyoxal-sodium bisulfite monohydrate are essential for its effective use.

Titrimetric Analysis

A common method for determining the purity of the adduct is through titration.[3] This typically involves an iodometric titration where the bisulfite is oxidized by iodine.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for the direct analysis of the glyoxal-sodium bisulfite adduct is not widely published, a reversed-phase HPLC method could potentially be developed. The separation would likely require an ion-pairing agent in the mobile phase to retain the highly polar, ionic adduct on a C18 column, with UV detection.[16] Alternatively, methods for the analysis of glyoxal itself, often involving derivatization followed by HPLC, can be used to indirectly assess the concentration of the adduct after its decomposition.[17]

Experimental Protocol: Synthesis of Quinoxaline

This protocol is a general procedure for the synthesis of quinoxaline from o-phenylenediamine and glyoxal-sodium bisulfite monohydrate, adapted from established methods.[13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagent: To the stirred solution, add glyoxal-sodium bisulfite monohydrate (1.05 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure quinoxaline.

Safety and Handling

Glyoxal-sodium bisulfite monohydrate is considered to be an irritant to the skin, eyes, and respiratory system.[7] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[17]

Conclusion

Glyoxal-sodium bisulfite monohydrate stands as a valuable and practical reagent in organic synthesis, offering a stable and safe alternative to the direct use of glyoxal. Its well-defined chemical properties, particularly the reversible nature of the bisulfite adduct, allow for the controlled release of the reactive dialdehyde, facilitating a range of important chemical transformations. Its application in the synthesis of pharmaceutically relevant heterocycles, such as quinoxalines, underscores its importance in drug discovery and development. As research into controlled-release systems and bioconjugation continues to expand, the potential applications of this versatile compound are likely to grow, solidifying its role as a key tool in the modern chemist's arsenal.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0290371) [np-mrd.org]

- 2. researchgate.net [researchgate.net]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Quinoxaline synthesis [organic-chemistry.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 10. GLYOXAL SODIUM BISULFITE(517-21-5) 13C NMR [m.chemicalbook.com]

- 11. ijrti.org [ijrti.org]

- 12. soc.chim.it [soc.chim.it]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Synthesis of Pharmacological Heterocyclic Derivatives Based Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Molecular Identity: A Technical Guide to the Structure Elucidation of N-Acetyl-L-tryptophan

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, technically-focused walkthrough of the structure elucidation process, centered on the exemplary molecule, N-Acetyl-L-tryptophan. While this investigation was prompted by an inquiry into CAS number 6057-38-1, initial analysis revealed a significant discrepancy in public databases. Authoritative chemical inventories correctly assign CAS number 6057-38-1 to Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate . However, to provide a more illustrative and relevant guide for researchers in organic and medicinal chemistry, we will pivot to N-Acetyl-L-tryptophan (a compound sometimes erroneously associated with the former CAS number). N-Acetyl-L-tryptophan, with its stereocenter, aromatic system, and multiple functional groups, offers a superior case study for the application of modern spectroscopic and analytical techniques. This paper will detail the synergistic use of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy, culminating in a definitive structural assignment.

Introduction: The Criticality of Unambiguous Structure Elucidation

The journey from a candidate molecule to a therapeutic agent is predicated on a comprehensive understanding of its chemical identity. The molecular structure dictates its physicochemical properties, its interaction with biological targets, and its metabolic fate. Any ambiguity can lead to catastrophic failures in later-stage development, regulatory hurdles, or unforeseen toxicities. The process of structure elucidation is, therefore, not merely an academic exercise but a critical, self-validating system of inquiry that forms the bedrock of modern drug development.

This guide is structured to mirror the logical workflow of a structure elucidation project, from initial characterization to the fine-grained details of atomic connectivity and stereochemistry. We will explore not just the "what" of each technique, but the "why"—the causal reasoning behind experimental choices and the logic of data integration.

Initial Characterization: Elemental Composition and Molecular Mass

The first step in identifying an unknown compound is to determine its molecular formula. This is typically achieved through a combination of combustion analysis and high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of N-Acetyl-L-tryptophan is prepared in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Instrumentation: The sample is introduced into an ESI-TOF mass spectrometer.

-

Ionization: Electrospray ionization in positive ion mode is employed. The dissolved sample is passed through a heated, charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, typically protonated species [M+H]⁺.

-

Analysis: The ions are accelerated into the time-of-flight analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to the square root of its m/z ratio. This allows for very precise mass determination.

Data Presentation:

| Parameter | Observed Value |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Calculated Monoisotopic Mass | 246.10044 Da |

| Observed [M+H]⁺ | 247.1077 Da |

The observed mass is consistent with the protonated form of the molecular formula C₁₃H₁₄N₂O₃.

Functional Group Analysis: Infrared (IR) Spectroscopy

With the molecular formula established, the next step is to identify the functional groups present in the molecule. Fourier-transform infrared (FTIR) spectroscopy is a rapid and informative technique for this purpose.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid N-Acetyl-L-tryptophan powder is placed directly on the ATR crystal (typically diamond).

-

Analysis: Anvil pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At this interface, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to the vibrational energies of its functional groups.

-

Data Acquisition: The detector measures the attenuated infrared radiation, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amide & Indole |

| ~3050 | C-H stretch | Aromatic (Indole) |

| ~2900 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch | Amide I band |

| ~1550 | N-H bend | Amide II band |

The presence of broad O-H, N-H, and two distinct C=O stretches strongly suggests the presence of a carboxylic acid and an amide group, corroborating the information from the molecular formula.[1][2]

Building the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of N-Acetyl-L-tryptophan is dissolved in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.

¹H NMR: The Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.83 | s | 1H | Indole NH |

| 8.15 | d | 1H | Amide NH |

| 7.55 | d | 1H | Ar-H |

| 7.32 | d | 1H | Ar-H |

| 7.10 | s | 1H | Ar-H |

| 7.04 | t | 1H | Ar-H |

| 6.96 | t | 1H | Ar-H |

| 4.45 | m | 1H | α-CH |

| 3.15, 3.05 | dd, dd | 2H | β-CH ₂ |

| 1.83 | s | 3H | Acetyl CH ₃ |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows all the unique carbon atoms in the molecule.

¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| 173.8 | Carboxylic C =O |

| 169.3 | Amide C =O |

| 136.2 | Ar-C |

| 127.4 | Ar-C |

| 123.8 | Ar-C H |

| 121.0 | Ar-C H |

| 118.6 | Ar-C H |

| 118.4 | Ar-C H |

| 111.5 | Ar-C H |

| 110.1 | Ar-C |

| 54.2 | α-C H |

| 27.8 | β-C H₂ |

| 22.8 | Acetyl C H₃ |

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[3][4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is key for connecting different spin systems.

Workflow for 2D NMR Data Integration:

Caption: Integrated NMR workflow for structure elucidation.

Interpretation of 2D NMR Data:

-

HSQC allows for the unambiguous assignment of each proton to its attached carbon. For example, the proton at 4.45 ppm correlates to the carbon at 54.2 ppm, confirming their assignment as the α-CH group.

-

COSY reveals the spin system of the alanine sidechain. A cross-peak between the α-CH proton (4.45 ppm) and the β-CH₂ protons (3.15, 3.05 ppm) establishes their connectivity.

-

HMBC is the final piece of the puzzle. A key correlation is observed between the β-CH₂ protons (3.15, 3.05 ppm) and the indole carbons (e.g., C2 and C4 of the indole ring), definitively linking the sidechain to the aromatic system. Furthermore, a correlation between the amide NH proton (8.15 ppm) and the acetyl carbonyl carbon (169.3 ppm) confirms the N-acetylation.

Definitive 3D Structure: X-ray Crystallography

While NMR provides the constitutional structure, X-ray crystallography can provide the absolute configuration and detailed 3D arrangement of atoms in the solid state.

Principle: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated, from which the atomic positions can be determined.[5]

A study by Yamane et al. (1977) determined the crystal structure of N-Acetyl-L-tryptophan, confirming the L-configuration at the α-carbon and providing precise bond lengths and angles.[6] This technique serves as the ultimate validation of the structure elucidated by spectroscopic methods.

Conclusion

The structure elucidation of N-Acetyl-L-tryptophan serves as a prime example of a systematic, multi-technique approach to molecular characterization. By logically progressing from elemental composition (HRMS) and functional group identification (FTIR) to detailed connectivity and stereochemistry (1D and 2D NMR), and finally to absolute 3D structure (X-ray Crystallography), we can achieve an unambiguous and self-validated structural assignment. This rigorous process is indispensable in the field of drug development, ensuring the safety, quality, and efficacy of new therapeutic agents. It also highlights the importance of consulting authoritative sources for chemical identifiers like CAS numbers to avoid potential confusion in research and development.

References

- 1. N-Acetyl-DL-tryptophan(87-32-1) IR Spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]

- 5. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 6. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectral Analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate

Abstract

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, a key compound in various chemical and pharmaceutical applications, presents a unique analytical challenge due to its ionic nature, hygroscopicity, and multiple functional groups. This technical guide provides a comprehensive, multi-technique spectroscopic approach for the unambiguous structural elucidation and characterization of this molecule. We present field-proven, step-by-step protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Electrospray Ionization-Mass Spectrometry (ESI-MS). The causality behind experimental choices, such as solvent selection in NMR and ionization modes in MS, is explained in detail. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and validated methodology for the analysis of complex sulfonated organic salts.

Introduction: The Analytical Imperative

This compound (C₂H₄Na₂O₈S₂·H₂O) is a stable adduct of glyoxal and sodium bisulfite.[1][2] Its structure features a central ethane backbone with hydroxyl (-OH) and sulfonate (-SO₃⁻) groups on each carbon, creating a highly polar, water-soluble molecule.[2] This compound and its analogues are utilized in applications ranging from cross-linking agents in material science to potential roles in pharmaceutical formulations.

Chemical Structure:

-

IUPAC Name: disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate[3]

-

Molecular Formula: C₂H₆Na₂O₉S₂[3]

-

Molecular Weight: 284.18 g/mol [1]

-

SMILES: C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+][3]

The analytical challenge lies in confirming the integrity of its core structure: the presence and connectivity of the hydroxyl and sulfonate groups, the carbon backbone, and the confirmation of its molecular weight in an ionic state. A single analytical technique is insufficient. This guide, therefore, establishes an integrated workflow, leveraging the strengths of vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry to build a complete and validated structural profile.

Integrated Spectroscopic Workflow

A robust analysis follows a logical progression, where the results of one technique inform and validate the others. The proposed workflow ensures maximum data acquisition from a minimal number of experiments, providing a self-validating system for structural confirmation.

Caption: Integrated workflow for the spectral analysis of the target compound.

Vibrational Spectroscopy: The Functional Group Fingerprint

Vibrational spectroscopy is the ideal starting point for analysis, providing rapid and definitive identification of the key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR excels at identifying polar bonds. For this molecule, it is the primary tool for confirming the presence of O-H (hydroxyl and water), S=O, and S-O (sulfonate) groups. We recommend the Attenuated Total Reflectance (ATR) technique as it requires minimal sample preparation for a solid powder and yields high-quality, reproducible spectra.

Experimental Protocol (ATR-FTIR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with isopropanol and a soft laboratory wipe, then perform a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

-

Data Processing: Perform baseline correction and normalization as required.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Comments |

| ~3500 - 3200 | Strong, Broad | O-H Stretch | Overlapping signals from hydroxyl groups and the water of hydration. Broadness is due to extensive hydrogen bonding.[4] |

| ~1250 - 1150 | Strong | Asymmetric S=O Stretch | A characteristic and intense band for sulfonate (SO₃⁻) groups.[5] |

| ~1080 - 1030 | Strong | Symmetric S=O Stretch | The second key indicator for the sulfonate group.[4] |

| ~1100 - 1000 | Medium-Strong | C-O Stretch | Typical for secondary alcohols. |

| ~800 - 700 | Medium | C-S Stretch | Confirms the link between the carbon backbone and the sulfur atom. |

Raman Spectroscopy

Expertise & Rationale: Raman spectroscopy serves as an excellent complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar or symmetric bonds. It is particularly useful for confirming the C-C and C-S skeletal vibrations which may be weak in the IR spectrum.[6][7][8]

Data Presentation: Expected Raman Shifts

| Raman Shift (cm⁻¹) | Expected Intensity | Vibrational Assignment | Rationale & Comments |

| ~1250 - 1150 | Weak | Asymmetric S=O Stretch | Sulfonate stretches are also Raman active, but typically weaker than in FTIR. |

| ~1080 - 1030 | Medium | Symmetric S=O Stretch | The symmetric stretch is often more intense in Raman than the asymmetric one for sulfonates. |

| ~880 - 820 | Medium | C-C Stretch | Provides evidence for the ethane backbone. |

| ~750 - 650 | Strong | C-S Stretch | The C-S bond often produces a stronger signal in Raman than in FTIR, providing excellent confirmatory data.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule, confirming connectivity, and providing insights into the chemical environment of each atom.

Trustworthiness & Causality: The choice of solvent is critical. Due to the compound's ionic and highly polar nature, it is insoluble in standard organic NMR solvents like CDCl₃ or DMSO-d₆. Deuterium oxide (D₂O) is the required solvent.[10][11] An important consequence of using D₂O is that the acidic protons of the hydroxyl (-OH) groups will exchange with deuterium and become "invisible" in the ¹H NMR spectrum.[12][13] This is a self-validating feature: the disappearance of the -OH protons confirms their presence.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of D₂O (99.9% D) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer of at least 400 MHz. The instrument will "lock" on the deuterium signal from the D₂O.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover a range of 0-10 ppm.

-

A residual HDO (water) peak will be observed around 4.7-4.8 ppm. This can be suppressed using pre-saturation techniques if it interferes with analyte signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Presentation: Expected NMR Signals

¹H NMR (in D₂O)

| Expected Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale & Comments |

|---|

| ~4.0 - 4.5 ppm | Singlet | 2H | -CH- | The two methine protons (-CH(OH)-) are in identical chemical environments, resulting in a single signal. The hydroxyl protons are exchanged with D₂O and are not observed. |

¹³C NMR (in D₂O)

| Expected Chemical Shift (δ) | Assignment | Rationale & Comments |

|---|

| ~85 - 95 ppm | -CH(OH)SO₃⁻ | The carbon atom is significantly deshielded due to the direct attachment of two highly electronegative groups: hydroxyl and sulfonate. |

Mass Spectrometry: Definitive Molecular Weight Confirmation

Expertise & Rationale: Mass spectrometry provides the ultimate confirmation of molecular weight and formula. For a pre-charged ionic compound like this, Electrospray Ionization (ESI) is the technique of choice.[14][15][16] It is a "soft" ionization method that gently transfers ions from solution into the gas phase, minimizing fragmentation and ensuring the observation of the parent ion.[15][17] Analysis should be performed in negative ion mode to detect the dianion [C₂H₄O₈S₂]²⁻.

Experimental Protocol (Negative Ion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a 50:50 mixture of acetonitrile and deionized water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Negative Ion Mode):

-

Set the capillary voltage to a negative value (e.g., -3.0 to -4.5 kV).

-

Optimize nebulizing gas flow and drying gas temperature to achieve stable spray and efficient desolvation.

-

-

Data Acquisition: Scan a mass range appropriate to detect the expected ions (e.g., m/z 50-500).

Data Presentation: Expected Ions in ESI-MS

| Ion | Calculated m/z | Expected Observation | Rationale |

| [M-2Na]²⁻ | 110.98 | Primary Target Ion. The doubly charged parent anion.[18] | |

| [M-Na]⁻ | 242.95 | Possible singly charged ion, though less likely than the dianion. | |

| [M-2Na+H]⁻ | 220.97 | The dianion with one proton adduct. |

Conclusion: A Triad of Evidence for Unambiguous Characterization

The structural elucidation of this compound cannot be reliably achieved with a single technique. The robust, self-validating methodology presented in this guide—a triad of evidence from FTIR, NMR, and ESI-MS—provides an unambiguous and scientifically sound characterization. FTIR confirms the essential sulfonate and hydroxyl functional groups. NMR spectroscopy in D₂O maps the C-H backbone and validates the presence of exchangeable hydroxyl protons. Finally, negative ion ESI-MS provides definitive confirmation of the molecular weight of the core dianion. This integrated workflow ensures the identity, purity, and structural integrity of the compound for demanding research and development applications.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification and Determination of Oxygen-Containing Inorganosulfur Compounds by Laser Raman Spectrometry [opg.optica.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. quora.com [quora.com]

- 12. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 13. knockhardy.org.uk [knockhardy.org.uk]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 17. web.uvic.ca [web.uvic.ca]

- 18. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to Glyoxal-sodium bisulfite monohydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Glyoxal-sodium bisulfite monohydrate, a compound of interest for researchers and professionals in drug development. The information presented is curated to support laboratory work, safety protocols, and potential applications.

Introduction: Understanding the Adduct

Glyoxal-sodium bisulfite monohydrate is the adduct formed from the reaction of glyoxal with sodium bisulfite.[1] This reaction transforms the volatile and highly reactive dialdehyde, glyoxal, into a stable, crystalline solid.[2] The formation of this adduct is a reversible process, a key characteristic that underpins its utility. In essence, the monohydrate serves as a stabilized carrier of glyoxal, mitigating its inherent reactivity and facilitating easier handling and storage.

From a structural standpoint, it is identified as 1,2-Dihydroxy-1,2-ethanedisulfonic acid disodium salt monohydrate.[2][3] The formation of sulfonate adducts like this is a common strategy in chemistry to protect aldehyde functional groups. These adducts are notably more stable and resistant to oxidation compared to the parent aldehyde.[1] For professionals in drug development, understanding this equilibrium is critical, as the adduct can act as a controlled-release source of glyoxal under specific conditions, which may be relevant in formulation or synthesis.

Core Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its safe and effective use in a research and development setting.

-

Chemical Name: 1,2-Dihydroxy-1,2-ethanedisulfonic acid disodium salt monohydrate[2]

-

Synonyms: Glyoxal bis(sodium hydrogen sulfite) adduct, Disodium 1,2-dihydroxy-1,2-ethanedisulfonate hydrate[4][5]

-

CAS Number: 517-21-5 (anhydrous), 332360-05-1 (hydrate), 6057-38-1 (monohydrate)[2][3][4]

-

Molecular Formula: C₂H₄Na₂O₈S₂ · H₂O or C₂H₆Na₂O₉S₂[3]

-

Molecular Weight: 284.17 g/mol (monohydrate)[3]

Glyoxal-sodium bisulfite monohydrate is typically a white to beige fine crystalline powder.[6][7] It is generally described as having a faint sulfur dioxide odor.[2] The compound is freely soluble in water but is practically insoluble in alcohol, a property that can be exploited in purification and reaction workups.[2]

| Property | Value | Source(s) |

| Appearance | White to beige fine crystalline powder | [6][7] |

| Odor | Faint SO₂ odor | [2] |

| Molecular Formula | C₂H₆Na₂O₉S₂ | [3] |

| Molecular Weight | 284.17 g/mol | [3] |

| Melting Point | 193-195 °C (decomposes) | [4][8] |

| Solubility | Freely soluble in water; practically insoluble in alcohol | [2] |

| Stability | Stable under normal temperatures and pressures | [6][9] |

Chemical Behavior: Stability and Reactivity

The compound is stable under normal storage conditions, which include a cool, dry, and well-ventilated area.[6][10] It is crucial to avoid contact with incompatible materials, particularly strong oxidizing agents, as this can lead to vigorous reactions.[4][9] The material is also sensitive to heat, which can cause decomposition.[4]

The primary chemical characteristic is the equilibrium between the adduct and its precursors, glyoxal and bisulfite. This equilibrium is pH-dependent.[11] Under basic or acidic conditions, the adduct can decompose to regenerate the free aldehyde. This controlled release is a pivotal aspect of its chemistry.

Hazardous decomposition products primarily include sulfur oxides.[4][9] The compound does not undergo hazardous polymerization.[4][9]

Experimental Protocols and Methodologies

For researchers, having robust analytical methods is essential for quality control and experimental monitoring. Since the adduct itself lacks a strong chromophore, direct analysis often involves derivatization of the parent glyoxal.

This workflow outlines the analysis of the glyoxal component after release from the bisulfite adduct. This is a common requirement for assessing the purity and content of the active aldehyde.

Caption: Workflow for the quantitative analysis of glyoxal from its bisulfite adduct using HPLC with pre-column derivatization.

This protocol is based on the widely accepted 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization method.[12][13]

-

Standard Preparation:

-

Prepare a stock solution of a certified glyoxal standard.

-

Create a series of dilutions from the stock solution to generate a calibration curve.

-

Treat each standard dilution with an acidic solution of 2,4-DNPH.

-

Heat the solutions (e.g., at 70°C for 30 minutes) to ensure complete formation of the glyoxal-bis-2,4-dinitrophenylhydrazone derivative.[12][13]

-

Cool and dilute to a known volume with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh a sample of Glyoxal-sodium bisulfite monohydrate.

-

Dissolve the sample in a slightly basic or acidic aqueous solution to facilitate the dissociation of the adduct.

-

Follow the same derivatization procedure as described for the standards.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically effective.[12]

-

Mobile Phase: A mixture of acetonitrile and water, or a buffered aqueous solution with an organic modifier.[14]

-

Detection: UV detection at the wavelength of maximum absorbance for the derivative, which is around 385 nm for the DNPH adduct.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

-

Analysis:

-

Inject the prepared standards and sample onto the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the glyoxal standards.

-

Determine the concentration of glyoxal in the sample by interpolating its peak area from the calibration curve.

-

Causality in Experimental Choices: The choice of 2,4-DNPH as a derivatizing agent is due to its reliable reaction with carbonyl compounds to form stable hydrazones that have a strong UV absorbance, making them easily detectable.[12] The reverse-phase C18 column is selected for its ability to effectively separate the relatively nonpolar hydrazone derivative from polar interferences.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Glyoxal-sodium bisulfite monohydrate is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[6][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[6][7] If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidants.[4][6]

-

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6][7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[6]

In all cases of exposure, seek medical attention if symptoms persist.[6][7]

Conclusion and Future Perspectives

Glyoxal-sodium bisulfite monohydrate serves as a valuable, stabilized form of glyoxal, offering advantages in handling, storage, and controlled application. Its well-defined physical and chemical properties, coupled with established analytical methods, make it a reliable reagent for the research and drug development community. Future applications may leverage its role as a glyoxal-releasing agent in novel cross-linking strategies, as a building block in complex organic synthesis, or in the development of new drug delivery systems. A thorough understanding of its stability, reactivity, and safe handling is the foundation for innovative and successful scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Glyoxal-Sodium Bisulfite [drugfuture.com]

- 3. 6057-38-1 | Glyoxal-sodium bisulfite monohydrate - Moldb [moldb.com]

- 4. fishersci.com [fishersci.com]

- 5. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. GLYOXAL SODIUM BISULFITE | CAS#:517-21-5 | Chemsrc [chemsrc.com]

- 9. fishersci.nl [fishersci.nl]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Solubility Profile of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate

Introduction

Compound Overview

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is a chemical compound often recognized by its common synonym, glyoxal sodium bisulfite monohydrate.[1][2][3] It is the addition product of glyoxal and sodium bisulfite.[2][4][5]

-

IUPAC Name: Disodium 1,2-dihydroxyethane-1,2-disulfonate hydrate[6]

-

Synonyms: Glyoxal sodium bisulfite monohydrate, Glyoxal sodium bisulfite addition compound hydrate[1][2]

-

CAS Number: 332360-05-1 (monohydrate specific)[1]

-

Molecular Formula: C₂H₆Na₂O₉S₂[6]

-

Molecular Weight: 284.18 g/mol [3]

This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, a critical parameter for its application in research, chemical synthesis, and potential pharmaceutical formulations.

The Critical Role of Solubility Profiling

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in a liquid medium. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is a cornerstone of success. It influences everything from reaction kinetics in synthesis to bioavailability and formulability in pharmaceuticals.[7] A complete profile, encompassing thermodynamic equilibrium, pH-dependence, and behavior in various solvents, is not merely a set of data points; it is a predictive tool that informs critical decision-making throughout the development lifecycle, in line with principles outlined by international guidelines such as those from the ICH.[8][9][10]

Scope and Objectives

This document serves as an in-depth guide to establishing a robust and reliable solubility profile for this compound. The primary objectives are:

-

To outline the theoretical principles governing the solubility of this ionic compound.

-

To provide detailed, field-proven experimental protocols for determining thermodynamic solubility and pH-dependent solubility.

-

To present a framework for reporting and interpreting solubility data.

-

To equip the scientist with the knowledge to design and execute a self-validating solubility study.

Physicochemical Properties and Theoretical Considerations

Key Molecular Characteristics

The structure of this compound, with its two sulfonate groups and two hydroxyl groups, dictates its solubility behavior. The presence of highly polar sulfonate groups (–SO₃⁻) and sodium counter-ions (Na⁺) makes it an ionic salt. These groups, along with the hydroxyl (–OH) moieties, can act as hydrogen bond donors and acceptors.[1] This molecular architecture strongly suggests a high affinity for polar solvents, particularly water, and limited solubility in non-polar, organic solvents.

Theoretical Principles of Solubility

A nuanced understanding of solubility requires differentiating between two key measurements: thermodynamic and kinetic solubility.[11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium.[7][12] It is a critical parameter for developing stable formulations, as any concentration above this value will eventually lead to precipitation. The shake-flask method is the gold-standard for its determination.[13]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from an initial stock solution (often in DMSO) added to an aqueous buffer.[7][13] While useful for high-throughput screening in early drug discovery, it often overestimates the true solubility because it can reflect the properties of a metastable or amorphous form rather than the most stable crystalline form.[14]

For a compound like this compound, which is described as being readily soluble in water[1][2], determining the quantitative thermodynamic solubility across different conditions is paramount for its precise application.

Methodologies for Comprehensive Solubility Assessment

The following sections detail the necessary experimental protocols. The causality behind each step is explained to ensure the generation of trustworthy and reproducible data.

Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the universally accepted standard for determining the equilibrium solubility of a compound.[15] The principle is straightforward: an excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach a state of equilibrium between the dissolved and undissolved solid. The concentration of the compound in the saturated supernatant is then measured. The duration of agitation is critical; it must be sufficient to ensure equilibrium is reached, which often requires preliminary time-to-equilibrium studies.

-

Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a series of clear glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., ultrapure water, ethanol, methanol, acetonitrile) to each vial.

-

Equilibration: Seal the vials securely. Place them in a temperature-controlled shaker or rotator set to a consistent temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours). A preliminary experiment should be run to confirm that equilibrium is reached within this timeframe (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer increases).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow the excess solid to settle. Causality Note: This step is crucial to prevent solid particulates from contaminating the sample for analysis. Forcing separation via centrifugation (at the controlled temperature) is a more robust and efficient alternative.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the analyte). Dilute the filtrate precisely with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (see Section 3.3).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

pH-Dependent Solubility Profiling

For any ionizable compound, solubility is intrinsically linked to the pH of the aqueous medium.[16][17] A pH-solubility profile characterizes this relationship and is essential for predicting a compound's behavior in various environments, such as the gastrointestinal tract in pharmaceutical applications or buffered solutions in laboratory settings.[18][19] The profile is generated by measuring the thermodynamic solubility in a series of buffers across a wide pH range.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10). Use buffers with appropriate buffering capacity and ensure their components will not interact with the test compound (e.g., citrate, phosphate, borate buffers).

-

Solubility Determination: Perform the shake-flask method as described in Section 3.1.2 for each prepared buffer.

-

pH Measurement: Crucially, after the equilibration period, measure the final pH of the supernatant in each vial. Trustworthiness Note: The dissolution of an acidic or basic compound can alter the pH of the buffer. Reporting the solubility against the final, measured pH, not the initial buffer pH, is a hallmark of a scientifically valid study.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH.

Caption: Logical relationship for generating a pH-solubility profile.

Analytical Quantification of the Solute

HPLC is the preferred method for quantifying the concentration of this compound due to its specificity, sensitivity, and precision. Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or alternative methods like ion-pair chromatography with indirect photometric detection may be necessary.[20] Several methods exist for the analysis of sulfonate compounds.[21][22][23]

-

Instrument: Agilent 1200 HPLC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic (e.g., 95% A, 5% B) or a shallow gradient depending on sample purity.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detector: UV/Vis Diode Array Detector (DAD) at 210 nm.

-

Injection Volume: 10 µL.

-

Calibration: A multi-point calibration curve (e.g., 5-6 points) must be prepared using certified reference standards to demonstrate linearity and accuracy.

Solubility Profile Data and Interpretation

Disclaimer: The following data are illustrative and provided as a representative example of a comprehensive solubility profile. Actual experimental values must be determined empirically.

Table 1: Solubility in Various Solvents at 25 °C

| Solvent | Classification | Illustrative Solubility (mg/mL) |

| Water | Polar Protic | > 200 (Very Soluble) |

| Methanol | Polar Protic | < 1.0 (Slightly Soluble) |

| Ethanol | Polar Protic | < 0.1 (Very Slightly Soluble) |

| Acetonitrile | Polar Aprotic | < 0.1 (Very Slightly Soluble) |

| Acetone | Polar Aprotic | < 0.01 (Practically Insoluble) |

| Dichloromethane | Non-Polar | < 0.01 (Practically Insoluble) |

Table 2: Illustrative pH-Solubility Profile in Aqueous Buffers at 25 °C

| Final Measured pH | Buffer System | Illustrative Solubility (mg/mL) |

| 2.1 | Citrate | > 200 |

| 4.5 | Acetate | > 200 |

| 6.8 | Phosphate | > 200 |

| 7.4 | Phosphate | > 200 |

| 9.2 | Borate | > 200 |

Table 3: Effect of Temperature on Aqueous Solubility

| Temperature (°C) | Illustrative Solubility in Water (mg/mL) |

| 5 | ~180 |

| 25 | > 200 |

| 40 | > 250 |

Interpreting the Data: Insights for Application

The illustrative data reinforces the expected behavior of a highly polar, ionic compound.

-

High Aqueous Solubility: The compound is exceptionally soluble in water across a wide pH range. This makes it ideal for aqueous formulations, stock solutions for biological assays, or as a reagent in aqueous-phase chemical reactions.

-

Poor Organic Solubility: The negligible solubility in less polar and non-polar organic solvents is a key characteristic. This would make processes requiring its dissolution in organic media, such as certain purification or formulation steps (e.g., solvent casting), extremely challenging.

-

pH-Independence: For a salt of a strong acid (sulfonic acid) and a strong base (NaOH), the solubility is expected to be largely independent of pH, which the illustrative data reflects.

-

Temperature Dependence: Solubility appears to have a positive correlation with temperature, which is typical for most solid solutes.

Conclusion and Future Directions

This guide has established a comprehensive framework for determining and interpreting the solubility profile of this compound. The compound exhibits very high solubility in water and poor solubility in organic solvents, with its aqueous solubility being largely independent of pH.

For drug development professionals, while the high aqueous solubility is advantageous, further investigation into solubility in bio-relevant media (e.g., FaSSIF, FeSSIF) would be a logical next step to better predict in-vivo behavior. Additionally, solid-state characterization (e.g., via pXRD, DSC) of the material before and after solubility experiments is recommended to identify any potential changes in crystal form (polymorphism), which can significantly impact solubility.

References

- 1. This compound|lookchem [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS 517-21-5: Sodium glyoxal bisulfite | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. enamine.net [enamine.net]

- 14. ovid.com [ovid.com]

- 15. govinfo.gov [govinfo.gov]

- 16. pharmatutor.org [pharmatutor.org]

- 17. PH Solubility Profile: Significance and symbolism [wisdomlib.org]

- 18. The composite solubility versus pH profile and its role in intestinal absorption prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. pnrjournal.com [pnrjournal.com]

"molecular weight of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate"

An In-Depth Technical Guide to Disodium 1,2-dihydroxy-1,2-ethanedisulfonate Monohydrate

Introduction

This compound, a compound frequently identified by its common synonym Glyoxal-sodium bisulfite monohydrate, serves as a versatile and crucial intermediate in advanced chemical synthesis.[1][2][3] Its utility is particularly noted in the development of complex organic molecules, including active pharmaceutical ingredients (APIs).[4][5] This guide provides an in-depth analysis of its core physicochemical properties, applications, and essential handling protocols, designed for researchers and drug development professionals who require a comprehensive understanding of this reagent.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential chemical and physical data for this compound.

Molecular Identity and Weight

The cornerstone of any chemical synthesis is the accurate molecular weight for stoichiometric calculations. This compound has a molecular weight of approximately 284.17 g/mol .[3]

The compound is identified by the CAS Number 6057-38-1 .[1][3] Its molecular formula is C₂H₆Na₂O₉S₂ .[1][3]

Structural Representation

The structure is characterized by a two-carbon ethane backbone, with each carbon atom bonded to a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group. The negative charges on the sulfonate groups are balanced by two sodium ions (Na⁺), and the compound crystallizes with one molecule of water.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes key quantitative data for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 284.17 g/mol | [3] |

| Exact Mass | 283.92486268 Da | [1][2] |

| Molecular Formula | C₂H₆Na₂O₉S₂ | [1][3] |

| CAS Number | 6057-38-1 | [1][3] |

| Melting Point | 193°C (decomposes) | [2] |

| Water Solubility | Completely soluble | [2] |

| Appearance | White to cream powder or crystals | [6][7] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 9 | [2] |

Role in Synthetic Chemistry

The true utility of this compound lies in its reactivity as an adduct of glyoxal and sodium bisulfite. This structure imparts a unique chemical functionality, making it a valuable tool for introducing specific structural motifs in organic synthesis.

Mechanism of Action and Causality

The compound acts as a stabilized carrier of the glyoxal moiety. The bisulfite groups are effective leaving groups under appropriate reaction conditions, allowing the core 1,2-dihydroxyethane structure to participate in cyclization and condensation reactions. This is experimentally advantageous as it circumvents the challenges of handling highly reactive and volatile glyoxal directly.

Field-Proven Applications

The efficacy of this compound is demonstrated in several documented synthetic pathways.

-

Synthesis of Heterocyclic Compounds: It has been successfully used in the synthesis of 6-hydroxyquinoxaline.[2] In this context, it serves as a precursor to the two-carbon fragment required to form the pyrazine ring of the quinoxaline system.

-

Indole Chemistry: The reagent was employed to convert N-benzyl-2,3,4-trimethoxyaniline into sodium 5,6,7-trimethoxy-1-benzylindolyl-2-sulfite, showcasing its utility in constructing complex indole derivatives.[2]

The experimental workflow for such syntheses typically involves reacting the substrate with this compound in a suitable solvent system, often with heat, to drive the reaction to completion.

Caption: Generalized workflow for using the reagent in heterocyclic synthesis.

Safety and Handling Protocols

Given its role as a reactive chemical, adherence to strict safety protocols is mandatory to ensure personnel safety and experimental integrity. The information below is synthesized from material safety data sheets (MSDS) for the compound and its close structural analogs.[8][9]

Hazard Identification

While the monohydrate itself is primarily classified as a skin and eye irritant, related anhydrous compounds are noted to cause severe skin burns and eye damage.[8][9] Therefore, treating the reagent with a high degree of caution is imperative.

-

Causes skin irritation. [9]

-

Causes serious eye irritation. [9]

-

May cause respiratory irritation. [9]

-

Fine dust may form combustible mixtures with air. [9]

Recommended Handling Procedures

The following step-by-step protocol constitutes a self-validating system for safe handling.

-

Engineering Controls: Always handle this product within a certified chemical fume hood to ensure adequate ventilation and containment of dusts.[8] Ensure an eyewash station and safety shower are in close proximity to the workstation.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA (29 CFR 1910.133) or European Standard EN166.[9]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use. A lab coat is mandatory to prevent skin contact.[8]

-

-

Material Handling:

-

First Aid Measures (In Case of Exposure):

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

Ingestion: Rinse mouth and do NOT induce vomiting. Call a physician or poison control center immediately.[8]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[9]

-

Conclusion

This compound is a well-characterized chemical reagent with a defined molecular weight and a clear role in specialized organic synthesis. Its ability to act as a stable glyoxal surrogate makes it an invaluable tool for constructing complex heterocyclic molecules relevant to the pharmaceutical and fine chemical industries. For researchers and drug development professionals, a thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

- 1. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetmol.cn [targetmol.cn]

- 6. A11439.36 [thermofisher.com]

- 7. 1,2-Ethanedisulfonic acid dihydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. fishersci.dk [fishersci.dk]